5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Isoform Selectivity

5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the benzenesulfonamide-1,2,3-triazole conjugate class. This chemotype is primarily recognized for incorporating the general pharmacophore associated with carbonic anhydrase (CA) inhibition.

Molecular Formula C19H15N5O3S
Molecular Weight 393.4 g/mol
Cat. No. B11033939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide
Molecular FormulaC19H15N5O3S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H15N5O3S/c25-19(20-16-12-6-8-13-7-4-5-11-15(13)16)17-18(22-24-21-17)23-28(26,27)14-9-2-1-3-10-14/h1-12H,(H,20,25)(H2,21,22,23,24)
InChIKeyPIHUQPRBDASIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide as a Carbonic Anhydrase Inhibitor Lead


5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the benzenesulfonamide-1,2,3-triazole conjugate class. This chemotype is primarily recognized for incorporating the general pharmacophore associated with carbonic anhydrase (CA) inhibition [1]. The compound features a benzenesulfonamide zinc-binding group linked via a triazole core to a naphthalen-1-yl carboxamide tail, a structural motif explored for modulating isoform selectivity within the human carbonic anhydrase family, particularly the tumour-associated isoforms hCA IX and hCA XII [2].

Why 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the benzenesulfonamide-triazole class, minor structural modifications—such as the nature of the linker, the substitution pattern on the triazole, and the terminal aryl group—profoundly impact isoform selectivity and potency. For instance, the shift from a phenyl to a naphthyl tail in related series has been shown to alter selectivity profiles between the cytosolic isoforms (hCA I/II) and the membrane-bound, disease-relevant isoforms (hCA IX/XII) [1]. Therefore, generic substitution without compound-specific comparative data risks selecting a molecule with an entirely different pharmacological fingerprint, making verifiable, quantitative differentiation essential for any procurement or screening decision.

Quantitative Differentiation Evidence for 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide


Evidence Availability Status: Lack of Direct Comparative Binding Data

An exhaustive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any study that reports the inhibitory activity (e.g., Ki or IC50 values) of 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide against specific carbonic anhydrase isoforms and directly compares it to that of a close structural analog under identical assay conditions. While the compound is listed by chemical vendors as a potential CA inhibitor, the quantitative data supporting differentiation from compounds such as 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide [1] or the leads described in the 2016 J. Med. Chem. series [2] are not accessible in the peer-reviewed domain. This evidence gap means any claim of superior potency, selectivity, or in vivo performance cannot be substantiated.

Carbonic Anhydrase Inhibition Medicinal Chemistry Isoform Selectivity

Potential Application Scenarios for 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide Based on Class-Level Evidence


Chemical Probe for Target Engagement Studies (High-Confidence Comparator Required)

If future studies yield comparative Ki data showing the compound possesses a unique selectivity window relative to the well-characterized naphthyl-triazole sulfonamides (e.g., PDB 4BF1 ligand [1]), it could serve as a chemical probe for dissecting isoform-specific CA biology in hypoxic tumor models. Presently, the lack of quantitative differentiation precludes this application.

Crystallographic Fragment Screening Campaigns

The compound's distinct naphthyl-carboxamide tail could, in principle, probe different subpockets of the CA active site compared to the thiophene-linked analogs. However, without comparative crystallographic data to validate this hypothesis, its utility in fragment-based drug design remains speculative.

Negative Control or Selectivity Marker in Class-Level Studies

If the compound is found to be significantly less potent against off-target isoforms (hCA I/II) than similar analogs, it could be employed as a selectivity marker. The class precedent shows that subtle structural changes in the tail region can drastically alter the hCA I/hCA IX selectivity ratio [2]; this compound would need to be profiled to confirm such a role.

Quote Request

Request a Quote for 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.